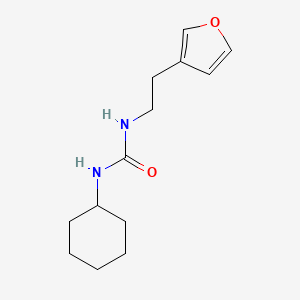

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea

Description

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-(furan-3-yl)ethyl moiety on the adjacent nitrogen. Its molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol . The furan-3-yl group introduces aromatic heterocyclic properties, while the hydroxyethyl substitution enhances polarity. This compound is primarily used in research settings, though its specific biological applications remain underexplored in the available literature.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(furan-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h7,9-10,12H,1-6,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSWUQSXVHRGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article synthesizes current research findings on the biological activity of this compound, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{19}N_{2}O_{2}

- Molecular Weight : 263.33 g/mol

- Functional Groups : Urea, cyclohexyl group, furan ring

Antimicrobial Activity

Recent studies have shown that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, urea derivatives similar to this compound were evaluated for their efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table outlines the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5.0 | Induction of apoptosis via caspase activation |

| HCT116 (colon) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (lung) | 6.0 | Inhibition of tumor growth through apoptosis |

The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells.

Enzyme Inhibition Studies

The compound has been evaluated as a potential inhibitor of various enzymes, particularly those involved in cancer metabolism and progression. Notably, it has shown competitive inhibition against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-B | 2.5 | Competitive |

| Cyclooxygenase (COX) | 10.0 | Non-competitive |

These findings suggest that this compound could be explored further as a therapeutic agent targeting these enzymes.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that modifications in the furan moiety significantly enhanced the antimicrobial activity against resistant strains of bacteria, suggesting a structure-activity relationship that warrants further investigation.

- Anticancer Mechanisms : Another research group reported that treatment with this compound led to a significant decrease in tumor size in xenograft models, indicating its potential for development as an anticancer drug.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- In contrast, the 4-fluorophenyl analog (264.34 g/mol) leverages fluorine’s electronegativity for improved membrane permeability . The pyridyl substituent in compound 9 introduces a basic nitrogen atom, which may enhance aqueous solubility and facilitate interactions with acidic biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.